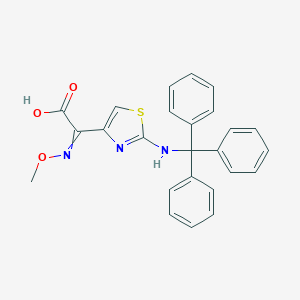
(Z)-2-(2-トリチルアミノチアゾール-4-イル)-2-メトキシイミノ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of cephalosporin derivatives, which are a class of β-lactam antibiotics .
科学的研究の応用
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Cephalosporin derivatives synthesized from this compound are used in clinical settings to treat various bacterial infections.
準備方法
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-aminothiazole derivatives with trityl chloride and methoxyiminoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity of the final product.
化学反応の分析
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
作用機序
The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to the lysis and death of the bacteria. The compound itself interacts with various molecular targets and pathways involved in the synthesis of these antibiotics .
類似化合物との比較
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid can be compared with other similar compounds, such as:
2-Aminothiazole-4-carboxylate: Used as a starting material for various heterocyclic analogues with antimicrobial properties.
2-(2-Aminothiazol-4-yl)glyoxylic acid: Another intermediate in the synthesis of cephalosporin derivatives.
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate: Used in the synthesis of cephalosporin antibiotics.
The uniqueness of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid lies in its specific structure, which allows for the efficient synthesis of cephalosporin derivatives with high antimicrobial activity.
生物活性
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid, with the CAS number 64485-90-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C25H21N3O3S
- Molecular Weight : 443.5 g/mol
- IUPAC Name : (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
- Structure : The compound features a thiazole ring, which is significant for its biological activity.
The primary mechanism of action for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis, leading to bacterial lysis and death. The compound's structure allows it to interact with various molecular targets involved in antibiotic activity, enhancing its efficacy against bacterial infections.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Derivatives of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid have been studied for their antimicrobial properties. They show effectiveness against a range of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
-
Antifungal Properties :
- Some studies suggest that similar thiazole derivatives exhibit antifungal activity, indicating that this compound may also hold promise in treating fungal infections.
-
Cytotoxic Effects :
- Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antifungal | Potential activity against fungal strains | |
| Cytotoxic | Inhibitory effects on cancer cell lines |
Case Studies
-
Antimicrobial Study :
A study published in Journal of Medicinal Chemistry examined the efficacy of thiazole derivatives in inhibiting bacterial growth. The results indicated that compounds structurally similar to (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity Evaluation :
In a study focused on cancer therapeutics, derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The findings suggested that these compounds could induce apoptosis, highlighting their potential as anticancer agents.
特性
CAS番号 |
64485-90-1 |
|---|---|
分子式 |
C25H21N3O3S |
分子量 |
443.5 g/mol |
IUPAC名 |
(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |
InChIキー |
PKPGSMOHYWOGJR-XAYXJRQQSA-N |
SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
ピクトグラム |
Flammable; Health Hazard |
同義語 |
2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















